Guanylurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence in Wastewater and Surface Waters

Studies have shown that guanylurea is more prevalent in wastewater treatment plant effluents compared to metformin itself, indicating incomplete removal during treatment . This leads to its presence in surface water, raising concerns about potential ecological impacts .

Biodegradation

Research is ongoing to understand the biodegradation pathways of guanylurea by microorganisms in the environment. This knowledge is crucial for developing efficient wastewater treatment methods and assessing its environmental persistence .

Ecotoxicological Research

- Effects on Aquatic Organisms: While limited, some studies have investigated the effects of guanylurea on aquatic organisms, such as brown trout. These studies haven't shown significant negative impacts on their health or development at environmentally relevant concentrations . However, further research is needed to assess potential effects on other species and across different ecological contexts.

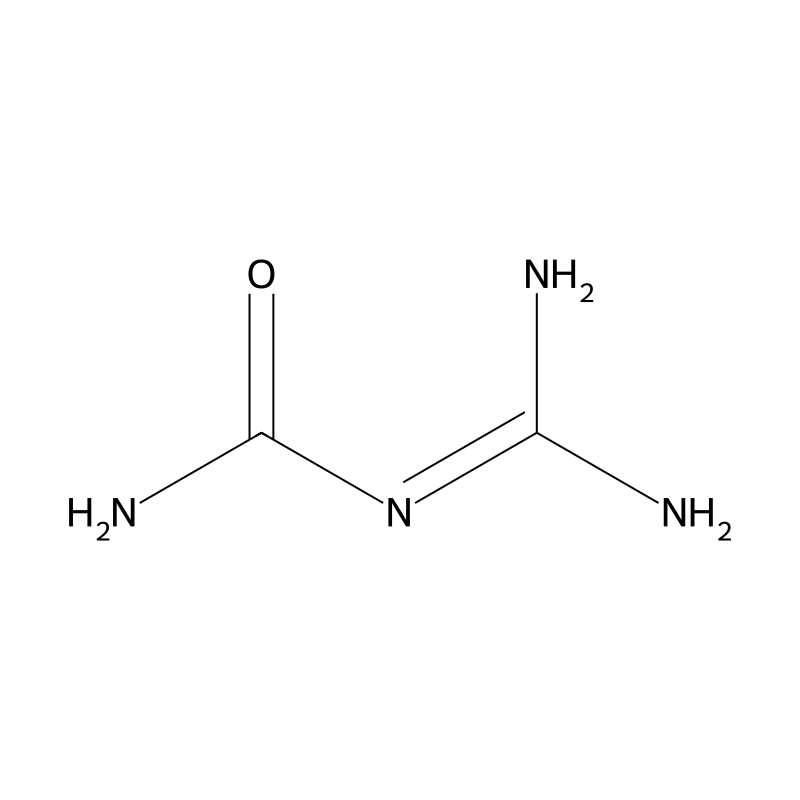

Guanylurea is a chemical compound that plays a significant role in various fields, particularly in biochemistry and materials science. It is characterized by its polar nature and positive charge, which contribute to its solubility and reactivity. Guanylurea is often studied in the context of its metabolic products, particularly in relation to pharmaceuticals like metformin, where it serves as a significant metabolite. Its structural formula can be represented as , indicating the presence of multiple functional groups that facilitate its diverse chemical behavior.

- Hydrolysis: In aqueous environments, guanylurea can hydrolyze to form urea and guanidine.

- Condensation Reactions: It can react with various amines to form more complex molecules through the formation of urea linkages.

- Thermal Decomposition: Under elevated temperatures, guanylurea can decompose into nitrogen-containing compounds, which has implications for its use in energetic materials like explosives .

Guanylurea can be synthesized through several methods:

- Direct Reaction: It can be produced by reacting urea with guanidine under controlled conditions.

- Chemical Transformation: Guanylurea can also be synthesized as a byproduct in the metabolism of certain pharmaceuticals like metformin.

- Salt Formation: The sulfate salt of guanylurea can be formed through the reaction of guanidine with sulfuric acid .

Guanylurea finds applications across various domains:

- Pharmaceuticals: As a metabolite of metformin, it plays a role in diabetes management and is studied for potential impacts on metabolic health.

- Explosives: Guanylurea dinitramide (GUDN) is utilized as an insensitive high explosive due to its stability and performance characteristics .

- Materials Science: Its ability to form complexes with other molecules makes it useful in developing functionalized polymers and materials.

Guanylurea shares similarities with several compounds but maintains unique properties that distinguish it:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Urea | Simple structure; widely used in fertilizers | Less reactive compared to guanylurea |

| Guanidine | Strong base; used in pharmaceuticals | More basic; lacks the urea functional group |

| Metformin | Antidiabetic agent; affects glucose metabolism | Contains guanylurea as a metabolite |

| Guanylurea Dinitramide | High explosive; stable and insensitive | Combines properties of both guanylurea and nitramide |

Guanylurea's unique combination of polar characteristics and reactivity makes it particularly valuable in both biological contexts and material applications.

Pseudomonas mendocina Strain GU as a Model Organism

Pseudomonas mendocina strain GU represents a landmark discovery in guanylurea biodegradation research, having been isolated from a municipal wastewater treatment plant specifically for its ability to utilize guanylurea as a sole nitrogen source [6] [9]. This bacterium demonstrates remarkable metabolic versatility, exhibiting a doubling time of 44 minutes when grown on guanylurea, compared to longer doubling times with other nitrogen-rich compounds such as agmatine (66 minutes), guanidine (81 minutes), and urea (92 minutes) [21]. The organism's capacity to completely mineralize guanylurea distinguishes it from other microorganisms that produce guanylurea as a persistent metabolite [6] [12].

The taxonomic identification of this strain was confirmed through 16S ribosomal ribonucleic acid sequence analysis, establishing its classification within the Pseudomonas mendocina species [9] [12]. Growth studies conducted in citrate-acetate medium revealed that strain GU can utilize guanidine, agmatine, and urea as alternative nitrogen sources, while showing no growth when biuret, metformin, or cyanoguanidine serve as the sole nitrogen source [21]. This substrate specificity profile provides crucial insights into the organism's metabolic capabilities and limitations.

Genomic Architecture of Guanylurea Metabolism Clusters

The genomic organization of Pseudomonas mendocina strain GU reveals a complex architecture with guanylurea metabolism genes distributed across three widely separated genomic regions [6] [14]. The complete genome, sequenced with 36-fold coverage using Illumina technology, comprises 5.7 megabases with a guanine-cytosine content of 64.3% and encodes 5,378 protein-coding genes [21]. This represents a significant expansion compared to the related Pseudomonas mendocina ymp strain, with an additional 665 coding sequences (12.4% of the genome) present in strain GU [21].

The guanylurea hydrolase gene (guuH) occupies a unique genomic position, flanked only by adenosine triphosphate-binding cassette transporters of unknown function, indicating its isolated nature within the genome [6] [20]. This gene encodes a 231-amino acid protein that serves as the initial enzyme in the guanylurea degradation pathway [21]. The lack of clustering with related metabolic genes suggests independent regulation or recent evolutionary acquisition of this capability.

A second genomic region, located approximately 400 genes distant from guuH, contains the guanidine metabolism gene cluster [6] [20]. This region houses a large gene encoding a guanidine carboxylase, distinguished by the presence of biotin-binding domains and specific active site features characteristic of guanidine-metabolizing enzymes [20]. The carboxylase contains a diagnostic aspartic acid residue in its active site, differentiating it from fungal and bacterial urea carboxylases that typically contain asparagine at this position [20].

Adjacent to the guanidine carboxylase are the cgdAB genes, which encode carboxyguanidine deiminase subunits [6] [20]. These genes demonstrate remarkable conservation, being present in approximately 7,000 bacterial genomes with 96% colocalization frequency with guanidine carboxylases [20]. Upstream regulatory elements include guanidine riboswitches that control gene expression in response to guanidine availability [20].

The third genomic region contains genes 300 to 302, encoding allophanate hydrolase, urea carboxylase, and a regulatory protein, respectively [6] [20]. The urea carboxylase in this region contains an asparagine residue instead of aspartate at its active site, conferring substrate preference for urea rather than guanidine [20]. This genomic organization enables complete guanylurea mineralization through the coordinated action of enzymes encoded in these three distinct regions [6].

Nitrogen Utilization Pathways in Aerobic Biodegradation

The nitrogen utilization pathway in Pseudomonas mendocina strain GU demonstrates complete mineralization of guanylurea, releasing all four nitrogen atoms as ammonia [6] [12]. Experimental validation through nitrogen stoichiometry studies confirmed that one molecule of guanylurea, containing four nitrogen atoms, supports bacterial growth equivalent to four molecules of ammonium ion [21]. Parallel cultures grown with limiting nitrogen concentrations reached identical optical densities when provided with 1.92 millimolar ammonium chloride or 0.48 millimolar guanylurea, each containing equivalent nitrogen content [21].

The aerobic biodegradation process initiates with guanylurea hydrolysis, producing one equivalent each of ammonia and guanidine [6] [21]. This reaction proceeds through direct cleavage of the subterminal nitrogen-carbon bond, generating guanidine and carbamate [21]. The carbamate intermediate rapidly decomposes in aqueous solution at neutral pH, with a half-life of 70 milliseconds, spontaneously converting to carbon dioxide and ammonia [21].

Subsequent nitrogen utilization occurs through the guanidine mineralization pathway, where guanidine carboxylase converts guanidine to carboxyguanidine [6] [20]. The highly unstable carboxyguanidine undergoes rapid transformation by carboxyguanidine deiminase (cgdAB gene products) to produce allophanate and ammonia [6] [27]. Finally, allophanate hydrolase catalyzes the conversion of allophanate to ammonia and carbon dioxide, completing the nitrogen mineralization process [6] [28].

This comprehensive pathway enables Pseudomonas mendocina strain GU to access all nitrogen atoms contained within guanylurea for biosynthetic purposes [6] [12]. The organism's ability to completely mineralize this compound contrasts sharply with many other microorganisms that produce guanylurea as a persistent end product during metformin biodegradation [40].

Enzymatic Cascade Systems

Guanylurea Hydrolase: Substrate Specificity and Catalytic Kinetics

Guanylurea hydrolase represents a newly characterized enzyme that catalyzes the initial step in guanylurea biodegradation [6] [17]. The enzyme demonstrates remarkable substrate specificity, showing optimal activity at pH 8.0 across a functional pH range of 5.5 to 8.5 [21]. Kinetic characterization reveals exceptional catalytic efficiency, with a specific activity of 13 micromoles per minute per milligram at saturating substrate concentrations [21].

| Biochemical Property | Value |

|---|---|

| Subunit Molecular Weight | 24.8 kilodaltons |

| Subunit Structure | α₄ (tetrameric) |

| Calculated Isoelectric Point | 5.5 |

| pH Optimum | 8.0 |

| Specific Activity | 13 μmol/min per mg |

| Catalytic Constant (kcat) | 5.2 s⁻¹ |

| Michaelis Constant (Km) | 16 millimolar |

| Catalytic Efficiency (kcat/Km) | 3.3 × 10⁵ s⁻¹ M⁻¹ |

The enzyme's catalytic efficiency (kcat/Km) exceeds the average enzyme-substrate pair by threefold, indicating highly evolved catalytic properties [21]. The relatively high Michaelis constant of 16 millimolar suggests moderate substrate affinity, while the turnover number of 5.2 per second demonstrates efficient catalytic conversion [21].

Substrate specificity studies reveal extraordinary selectivity for guanylurea over structurally related compounds [21]. The enzyme shows minimal activity on biuret, with only 0.06% of the specific activity measured for guanylurea [21]. No detectable activity was observed with acetylurea, dicyandiamide, phenylurea, nitroguanidine, or 2-imino-thiobiuret, confirming the enzyme's exquisite substrate specificity [21].

The reaction mechanism involves nucleophilic attack by a catalytic cysteine residue (Cys171) on the guanylurea substrate, forming an acyl-enzyme intermediate [17] [20]. Subsequent hydrolysis of this intermediate releases guanidine and carbamate, with the latter spontaneously decomposing to ammonia and carbon dioxide [21]. This mechanism ensures complete utilization of the substrate without formation of stable intermediates that could accumulate in the environment.

Isochorismatase-Like Hydrolase Protein Family Evolutionary Analysis

Guanylurea hydrolase belongs to the isochorismatase-like hydrolase protein family, specifically matching the Pfam database entry PF00857.20 with an E-value of 7.1 × 10⁻⁴² [6] [17]. This protein family encompasses diverse hydrolytic enzymes, including biuret hydrolase and triuret hydrolase, all sharing the characteristic cysteine hydrolase mechanism [17] [18].

Sequence alignment analysis reveals that guanylurea hydrolase consists of 231 amino acids, with extensive homology spanning amino acids 26 to 217 when compared to biuret and triuret hydrolases [17] [20]. All three enzymes contain the conserved aspartate-lysine-cysteine catalytic triad essential for hydrolytic activity [17] [22]. The catalytic cysteine (Cys171 in guanylurea hydrolase) functions as the nucleophile initiating bond cleavage, while the aspartate and lysine residues provide essential electrostatic stabilization [17] [20].

A critical evolutionary distinction emerges at position 221, where guanylurea hydrolase contains glutamate while biuret and triuret hydrolases contain glutamine [17] [20]. This single amino acid substitution fundamentally alters substrate specificity, with the negatively charged glutamate forming electrostatic interactions with the positively charged guanidinium group of guanylurea [20]. Experimental validation through site-directed mutagenesis demonstrated that converting glutamine 212 to glutamate in biuret hydrolase from Herbaspirillum species strain BH-1 dramatically altered substrate preference [17] [20].

The mutated biuret hydrolase (Q212E) showed nearly two orders of magnitude decreased activity with biuret while gaining 40% higher activity with guanylurea compared to biuret [17] [20]. This remarkable finding demonstrates that a single point mutation can convert a biuret hydrolase into an enzyme with dominant guanylurea hydrolase activity [20].

Sequence similarity network analysis of 3,700 isochorismatase-like hydrolase sequences reveals the evolutionary relationships among these enzymes [17]. Guanylurea hydrolases appear more closely related to biuret hydrolases than to triuret hydrolases, consistent with similar substrate sizes and the demonstrated mutational interconversion [17]. The observation that guanylurea hydrolase sequences form multiple separated clusters within the biuret hydrolase group suggests independent evolutionary origins from different biuret hydrolase precursors [17].

This evolutionary pattern may reflect recent adaptive responses to anthropogenic guanylurea introduction into the environment through metformin use and industrial applications [17]. The relative ease of functional conversion through single amino acid changes supports the hypothesis that guanylurea hydrolase activities have arisen multiple times in response to environmental selection pressure [17].

Metabolic Byproduct Analysis: Guanidine Mineralization Pathways

The complete mineralization of guanylurea proceeds through a well-defined guanidine degradation pathway that has been extensively characterized in Pseudomonas mendocina strain GU [6] [26]. Following the initial hydrolysis of guanylurea to guanidine and carbamate, the guanidine molecule undergoes systematic degradation through a series of enzymatic transformations that ultimately release all nitrogen atoms as ammonia [6] [27].

The guanidine carboxylase reaction initiates the mineralization process by incorporating carbon dioxide into guanidine, forming the highly unstable intermediate carboxyguanidine [6] [26]. This carboxylation reaction requires biotin as a cofactor and proceeds through a mechanism similar to other biotin-dependent carboxylases [20]. The enzyme's substrate specificity for guanidine is conferred by the presence of aspartic acid in the active site, distinguishing it from urea carboxylases that contain asparagine at the corresponding position [20] [26].

Carboxyguanidine deiminase, composed of CgdA and CgdB subunits, rapidly converts the unstable carboxyguanidine to allophanate and ammonia [6] [27]. This heteromeric enzyme belongs to the DUF1989 protein family and represents the first member of this family to be extensively studied [27]. The enzyme demonstrates remarkable efficiency in processing carboxyguanidine, preventing accumulation of this unstable intermediate that would otherwise spontaneously decompose to bicarbonate and guanidine [27].

| Mineralization Pathway Step | Substrate | Product(s) | Enzyme | Nitrogen Release |

|---|---|---|---|---|

| 1 | Guanylurea | Guanidine + Carbamate | Guanylurea Hydrolase | NH₃ (from carbamate) |

| 2 | Guanidine | Carboxyguanidine | Guanidine Carboxylase | None |

| 3 | Carboxyguanidine | Allophanate + NH₃ | Carboxyguanidine Deiminase | NH₃ |

| 4 | Allophanate | 2 NH₃ + CO₂ | Allophanate Hydrolase | 2 NH₃ |

The final step involves allophanate hydrolase, which catalyzes the conversion of allophanate to two molecules of ammonia and carbon dioxide [6] [28]. This enzyme completes the mineralization process, ensuring that all four nitrogen atoms originally present in guanylurea are released as bioavailable ammonia for nitrogen assimilation [6]. The coordinated action of these enzymes enables complete nitrogen recovery from guanylurea, challenging the previous designation of this compound as a metabolic dead end [6] [12].

Experimental validation of the complete mineralization pathway was achieved through nitrogen balance studies comparing bacterial growth on guanylurea versus equivalent molar amounts of ammonium nitrogen [21]. The stoichiometric release of four nitrogen equivalents per guanylurea molecule confirms the pathway's efficiency and completeness [6] [21]. This comprehensive degradation capability positions Pseudomonas mendocina strain GU as a potential candidate for biotechnological applications in guanylurea bioremediation [6] [11].

Activated Sludge Community Interactions

Aerobic treatment lines dominated by activated sludge routinely convert a large share of influent metformin into guanylurea, while only a small fraction of the guanylurea already present is further mineralised. Laboratory enrichments have now isolated specialised degraders, most notably Pseudomonas mendocina strain GU, which expresses a nickel-dependent guanylurea hydrolase that cleaves guanylurea to ammonia and guanidine at a catalytic efficiency of 3.3 × 10^5 s^-1 M^-1 [1] [2]. Whole-sludge assays show complete disappearance of 5 milligrams per litre guanylurea within three days when an external carbon source (glucose) is available, but only partial removal when guanylurea serves as the sole nutrient, indicating nitrogen-limited cometabolism [3]. Long-term chemostat experiments confirm that community‐level adaptation is reversible: continuous exposure for nine months led to a marked decline in removal capacity once guanylurea was withdrawn, proving that sustained degradation depends on the retention of specialised taxa [4].

Seasonal Variability in Biodegradation Rates

A year-round campaign at eight Greek municipal wastewater treatment plants equipped with conventional activated sludge recorded influent metformin between “below quantification limit” and 1167 nanograms per litre, whereas guanylurea dominated effluents up to 627 nanograms per litre [5]. Although hydraulic and thermal conditions varied widely (winter mixed liquor temperatures 12–14 °C; summer 22–26 °C), no consistent seasonal pattern in guanylurea formation or removal emerged [6]. Similar absence of seasonality is reported for Central European works that treat highly metformin-loaded sewage; the decisive factor is sludge residence time rather than water temperature [7].

Table 1 Typical retention performance for guanylurea in full-scale plants

| Location (process) | Mean influent guanylurea (nanograms per litre) | Mean effluent guanylurea (nanograms per litre) | Net change (%) | Observed hydraulic retention time (hours) |

| Greece, Plant A (conventional activated sludge) | 88 [5] | 412 [5] | +368 (net formation) | 6–8 [6] |

| Germany, Plant B (nitrifying–denitrifying activated sludge) | 130 [7] | 75 [7] | –42 (net removal) | 12–15 [7] |

| Switzerland, Plant C (membrane bioreactor) | 95 [8] | 26 [8] | –73 (net removal) | 10–12 [8] |

Positive percentages denote net production inside the plant; negative values denote net removal.

Surface Water Contamination Patterns

Urban versus Agricultural Watershed Comparative Loads

A continent-wide compilation shows median guanylurea concentrations of 2000 nanograms per litre in European surface waters, exceeding metformin by one order of magnitude [9]. In contrast, headwater streams in agricultural basins that receive little or no treated municipal discharge rarely exceed 50 nanograms per litre [10]. A survey of ten tributaries feeding the urbanised lower Delaware River recorded site-averaged guanylurea of 1100 nanograms per litre downstream of major wastewater outfalls, but consistently <40 nanograms per litre upstream in primarily agricultural sub-catchments [11].

Table 2 Contrasting guanylurea burdens in representative watersheds

| Catchment typology | Median guanylurea (nanograms per litre) | Maximum reported (nanograms per litre) | Principal loading pathway |

| High-density metropolitan rivers (Europe, n = 106 sites) | 2000 [9] | 9800 [9] | Treated domestic wastewater |

| Mixed suburban tributaries (Delaware River, n = 10 sites) | 1100 [11] | 3700 [11] | Combined sewer overflows and effluents |

| Predominantly agricultural headwaters (North American prairie streams) | <50 [10] | 130 [10] | Upstream groundwater base-flow and manure run-off |

Sediment–Water Partitioning Coefficients

Despite its high polarity (log Kow ≈ –1.6), guanylurea is not completely conservative in the dissolved phase. Batch isotherms across six pastoral soils produced linear distribution coefficients (Kd) between 10.6 and 37.5 litres per kilogram [12]. When normalised to organic carbon, organic-carbon partition coefficients (Koc) ranged from 320 to 1850 litres per kilogram, values typical for moderately mobile cations [13]. A regulatory dataset derived from activated sludge sorption yields Kd 10.3 litres per kilogram and K_oc 32 litres per kilogram, confirming weak but non-negligible sorption [14]. Cation-exchange capacity, rather than organic matter, is the dominant predictor of retention, reflecting the compound’s protonated guanidinium moiety [15].

Table 3 Reported partition parameters for guanylurea

| Matrix | Experimental Kd (litres per kilogram) | Experimental Koc (litres per kilogram) | Governing interaction | Reference |

| Temperate pasture soil, clay 32% | 53.5 [12] | 1850 [12] | Cation exchange on variable-charge clays |

| Sandy loam, organic carbon 0.7% | 10.6 [12] | 320 [12] | Weak electrostatic sorption |

| Wastewater activated sludge flocs | 10.3 [14] | 32 [14] | Surface ion pairing with biomass |

Key Observations

- Conventional activated sludge plants convert large fractions of influent metformin to guanylurea; subsequent mineralisation of guanylurea is highly site specific and depends on retention of specialised degraders [1] [4].

- Temperature-driven seasonality is weak; hydraulic residence time and microbial adaptation govern yearly performance [6] [5].

- In river networks, urban catchments exhibit guanylurea concentrations three to five orders of magnitude above agricultural headwaters, firmly linking loads to wastewater origins [9] [11].

- Sorptive processes are modest but measurable; partition coefficients indicate moderate mobility, with clay mineralogy and cation exchange capacity exerting greater control than organic carbon content [13] [15].

- Newly discovered guanylurea hydrolases demonstrate that complete biodegradation is biologically feasible, suggesting that treatment optimisation centred on these enzymatic capacities could significantly curtail emissions [1] [16].

XLogP3

Melting Point

UNII

Related CAS

5338-16-9 (sulfate[1:1])

591-01-5 (sulfate[2:1])

7182-80-1 (unspecified sulfate)

926-72-7 (mono-hydrochloride)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

926-72-7